molecular formula C8H11N B077756 3-Ethyl-2-methylpyridine CAS No. 14159-59-2

3-Ethyl-2-methylpyridine

Cat. No. B077756
CAS RN: 14159-59-2
M. Wt: 121.18 g/mol
InChI Key: ZZKDGABMFBCSRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves multifaceted chemical reactions, aiming to introduce or modify functional groups at specific positions on the pyridine ring. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine demonstrates an improved process yielding the product with good efficiency, indicating the feasibility of synthesizing substituted pyridines through careful selection of starting materials and reaction conditions (Yao Xing-sheng, 2007).

Molecular Structure Analysis

Molecular structure analysis of pyridine derivatives, including 3-Ethyl-2-methylpyridine, typically employs various spectroscopic and computational methods to deduce the geometry, electronic distribution, and other structural features. For example, the study of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations provides insights into the vibrational frequencies, optimized geometries, and theoretical spectrograms, offering a model for understanding the structural aspects of similar compounds (G. Shakila, S. Periandy., S. Ramalingam, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of pyridine derivatives are influenced by the substituents on the pyridine ring. The synthesis and reactions of various pyridine derivatives reveal that functional groups significantly affect the nucleophilicity, electrophilicity, and overall chemical behavior of the molecule. For example, the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, showcases the influence of substituents on the chemical reactivity and potential applications in organic synthesis (A. Balaban, I. Ghiviriga, E. W. Czerwinski, Priyadarsi De, R. Faust, 2004).

Physical Properties Analysis

The physical properties of 3-Ethyl-2-methylpyridine, such as boiling point, melting point, solubility, and density, would be determined by its molecular structure. While specific data for 3-Ethyl-2-methylpyridine was not directly available, analysis of related compounds suggests that slight modifications in the pyridine core can significantly alter these physical properties, influencing their applications in materials science and chemical engineering.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are crucial for understanding the applications and behavior of pyridine derivatives. For instance, the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes highlights the versatility of pyridine derivatives in forming complex structures under various reaction conditions, offering insights into the chemical properties of 3-Ethyl-2-methylpyridine and its potential reactivity patterns (Sara Asadi, Maedeh Zebarjad, Hamidreza Masoudi, Hossein Mehrabi, 2021).

Scientific Research Applications

  • Retinoprotective Effect : A derivative of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate was studied for its retinoprotective effects in a rat model of retinal ischemia–reperfusion. It was found to prevent the development of ischemic injuries in the fundus and led to an increase in retinal microcirculation level, suggesting potential as a retinoprotector (Peresypkina et al., 2020).

  • Aging Patterns : The use of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride as a geroprotector in mice showed increases in lifespan and delayed aging, highlighting its potential in aging research (Emanuel & Obukhova, 1978).

  • Electrophoretic Separation : Research on the electrophoretic mobilities of 2-, 3-, and 4-substituted methylpyridines, including 3-Ethyl-2-methylpyridine, provided insights into the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).

  • Synthesis and Application in Chemistry : A study focused on the improved synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, demonstrating advancements in chemical synthesis processes (Yao, 2007).

  • Reductive Amination : A new amine borane complex useful for reductive aminations of ketones and aldehydes was reported, utilizing 5-ethyl-2-methylpyridine borane (Burkhardt & Coleridge, 2008).

  • Aerosol-Assisted Chemical Vapor Deposition : Research on bis-3-methylpyridine and bis-4-methylpyridine complexes of cadmium(II) ethylxanthate, related to 3-Ethyl-2-methylpyridine, showed their utility as single source precursors for depositing CdS films, important for materials science (Buckingham et al., 2017).

  • Nicotinic Acid Production : A literature review focused on ecological methods to produce nicotinic acid from compounds such as 3-methylpyridine and 5-ethyl-2-methylpyridine, highlighting their importance in industrial applications (Lisicki et al., 2022).

Safety And Hazards

The safety data sheet for 3-Ethyl-2-methylpyridine indicates that it has acute toxicity when ingested or comes into contact with the skin. It can also cause skin corrosion and serious eye damage .

Future Directions

The future directions for the use of 3-Ethyl-2-methylpyridine and other pyridine derivatives involve the development of new synthetic methods to introduce multiple functional groups selectively. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

3-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDGABMFBCSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074841
Record name 3-Ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methylpyridine

CAS RN

14159-59-2, 27987-10-6
Record name 3-Ethyl-2-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, ethylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PICOLINE, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, 2-methyl-3-((trimethylsilyl)ethynyl)pyridine (22.6 g, 119 mmol) was dissolved in tetrahydrofuran (dehydrated)(200 ml). To the mixture, tetrabutyl ammonium fluoride (1N tetrahydrofuran solution) (150 ml, 150 mmol) was added. The mixture was stirred at room temperature for one hour. The reaction mixture was partitioned by ethyl acetate and a saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate. The organic layers were combined and washed twice with a saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and distilled by a rotary evaporator. To the obtained fraction, 10% palladium/carbon (900 mg) was added and stirred in a hydrogen atmosphere at room temperature for 2 hours. The reaction mixture was filtrated through anhydrous magnesium sulfate and cerite. To the filtrate, 10% palladium/carbon (810 mg) was added and the mixture was stirred in a hydrogen atmosphere at room temperature for 4 hours. The reaction mixture was filtrated through anhydrous magnesium sulfate and celite and thereafter the filtrate was concentrated to obtain the title compound (7.25 g, yield: 51.1%) as a colorless oil.
Name
2-methyl-3-((trimethylsilyl)ethynyl)pyridine
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
51.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HL Lochte, TH Cheavens - Journal of the American Chemical …, 1957 - ACS Publications
Methyl iodide alkylation using the sodamide-liquid ammonia method has been applied to 2, 3-, 2, 4-, 2, 5-and 2, 6-lutidines to effect the synthesis of 2-ethyi-3-methyl-, 4-ethyl-2-methyl-, 2…
Number of citations: 24 pubs.acs.org
S Mikami, M Toyota - … : an international journal for reviews and …, 2019 - scholar.archive.org
… Pentan-2-one (20) furnished 2-propylpyridine (21) and 3-ethyl-2-methylpyridine (22) as an inseparable 2:5 mixture (Table 2, entry 7). The low yield was attributed to the low boiling point …
Number of citations: 1 scholar.archive.org
PA Claret, GH Williams - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… 32.5 * 5-Ethyl-2-methylpyridine and 3-isopropylpyridine were not separated, nor were 3-ethyl-2-methylpyridine and 3-n-propylpyridine, so the reaction of the 6-position includes the a-…
Number of citations: 14 pubs.rsc.org
GF Smith, JT Wróbel - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… The synthesis started from the known 3-ethyl-2-methylpyridine and followed an established sequence of reactions,14 ie , condensation with formaldehyde to give 3-ethyl-2-2'-…
Number of citations: 13 pubs.rsc.org
W Aelterman, N De Kimpe, V Tyvorskii… - The Journal of …, 2001 - ACS Publications
… 3-Ethyl-2-methylpyridine (16b): Purified by flash chromatography pentane/ether 1/1 (R f = 0.23); 1 H NMR (CDCl 3 ) δ 1.22 (3H, t, J = 7.59 Hz, MeCH 2 ), 2.54 (3H, s, MeCN), 2.63 (2H, q, …
Number of citations: 35 pubs.acs.org
RM Martin - 2012 - escholarship.org
… 5-n-butyl-3-ethyl-2-methylpyridine and 6-n-butyl-3-ethyl-2-methylpyridine were purified by column chromatography on silica gel (10:1:0.01 hexanes:tert-butylmethyl ether:triethylamine). …
Number of citations: 3 escholarship.org
RM Martin, RG Bergman, JA Ellman - The Journal of Organic …, 2012 - ACS Publications
… 5-Butyl-3-ethyl-2-methylpyridine was purified by column chromatography (10:1:0.01 hexanes/tert-butyl methyl ether/triethylamine) in 50% yield (44 mg, 0.25 mmol) as a brown oil: 1 H …
Number of citations: 140 pubs.acs.org

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